2-Amino-5-bromo-3-methylpyridine
Overview
Description
2-Amino-5-bromo-3-methylpyridine is an organic compound with the molecular formula C6H7BrN2 and a molecular weight of 187.04 g/mol . It is a derivative of pyridine, characterized by the presence of an amino group at the 2-position, a bromine atom at the 5-position, and a methyl group at the 3-position on the pyridine ring
Mechanism of Action
Target of Action
It is known that pyridine derivatives are widely distributed in nature and are essential components of many important compounds in pharmaceuticals, pesticides, dyes, surfactants, rubber additives, feed additives, food additives, adhesives, etc .
Mode of Action
It is known that brominated aromatic amine reagents like 2-amino-5-bromopyridine are used for labeling of model reducing-end oligosaccharides via reductive amination . This suggests that 2-Amino-5-bromo-3-methylpyridine might interact with its targets in a similar manner.
Action Environment
It is known that exposure to moist air or water can affect the stability of some compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-5-bromo-3-methylpyridine can be synthesized from 2-amino-3-methylpyridine through a bromination reaction . The process involves the following steps:
Starting Material: 2-Amino-3-methylpyridine.
Bromination: The bromination reaction is typically carried out using bromine (Br2) in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is conducted at a controlled temperature to ensure selective bromination at the 5-position of the pyridine ring.
Isolation: The product is then isolated and purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as chlorine or azide, under appropriate conditions.
Oxidation and Reduction: The amino group can participate in oxidation and reduction reactions, leading to the formation of different functional groups.
Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.
Common Reagents and Conditions
Bromination: Bromine (Br2) in acetic acid or chloroform.
Substitution: Nucleophiles such as sodium azide (NaN3) or thionyl chloride (SOCl2) in suitable solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
5-Bromo-2-chloro-3-methylpyridine: Formed through substitution of the amino group with chlorine.
2-Azidopyridine 1-oxide: Formed through oxidation of the amino group and substitution with azide.
2,5-Dibromo-3-methylpyridine: Formed through further bromination.
Scientific Research Applications
2-Amino-5-bromo-3-methylpyridine has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development due to its unique structural features.
Material Science: It is used in the development of new materials with specific properties, such as supramolecular assemblies.
Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-bromopyridine: Lacks the methyl group at the 3-position.
2-Amino-3-methylpyridine: Lacks the bromine atom at the 5-position.
2-Amino-5-chloropyridine: Has a chlorine atom instead of bromine at the 5-position.
Uniqueness
2-Amino-5-bromo-3-methylpyridine is unique due to the combination of the amino group, bromine atom, and methyl group on the pyridine ring.
Properties
IUPAC Name |
5-bromo-3-methylpyridin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2/c1-4-2-5(7)3-9-6(4)8/h2-3H,1H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLGGRWUEVCNPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60187866 | |
Record name | 2-Amino-5-bromo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3430-21-5 | |
Record name | 2-Amino-5-bromo-3-methylpyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3430-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-5-bromo-3-methylpyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003430215 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-5-bromo-3-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60187866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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